molecular formula C38H71NO6 B8657666 Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester CAS No. 376588-17-9

Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester

Cat. No. B8657666
M. Wt: 638.0 g/mol
InChI Key: GGZAHARVCVECSS-UHFFFAOYSA-N
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Patent
US07358365B2

Procedure details

12 g (0.037 mol) of 3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-ylmethanol (for method of preparation, see U.S. Pat. No. 4,105,626) are dissolved in 40 ml of pyridine and admixed with 11.7 g (0.039 mol) of stearoyl chloride. After stirring for 18 hours at room temperature, the reaction mixture is diluted with 200 ml of water and extracted with 2×50 ml of methyl-t-butylether. After distilling off the solvent, the resulting stearoyl nitroxide is converted by a method analogous to Example A 30 into the compound 144 which is obtained in the form of a colourless oil.
Name
3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-ylmethanol
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:21][OH:22])[CH2:8][O:7][C:6]2([CH2:13][C:12]([CH2:15][CH3:16])([CH3:14])[NH:11][C:10]([CH2:18][CH3:19])([CH3:17])[CH:9]2[CH3:20])[O:5][CH2:4]1)[CH3:2].[C:23](Cl)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>N1C=CC=CC=1.O>[C:23]([O:22][CH2:21][C:3]1([CH2:1][CH3:2])[CH2:4][O:5][C:6]2([CH2:13][C:12]([CH2:15][CH3:16])([CH3:14])[N:11]([O:7][C:6](=[O:5])[CH3:9])[C:10]([CH2:18][CH3:19])([CH3:17])[CH:9]2[CH3:20])[O:7][CH2:8]1)(=[O:41])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-ylmethanol
Quantity
12 g
Type
reactant
Smiles
C(C)C1(COC2(OC1)C(C(NC(C2)(C)CC)(C)CC)C)CO
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml of methyl-t-butylether
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
is obtained in the form of a colourless oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCC1(COC2(OC1)C(C(N(C(C2)(C)CC)OC(C)=O)(C)CC)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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